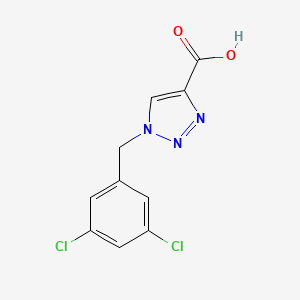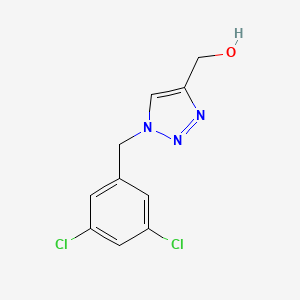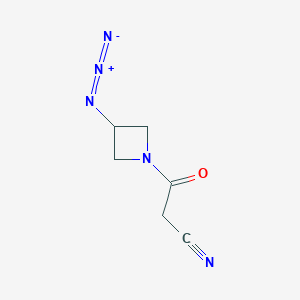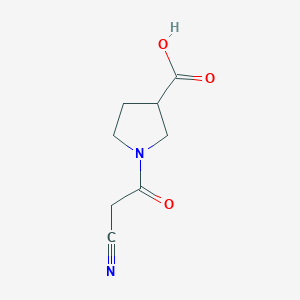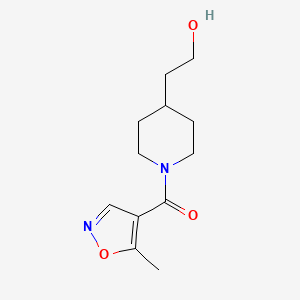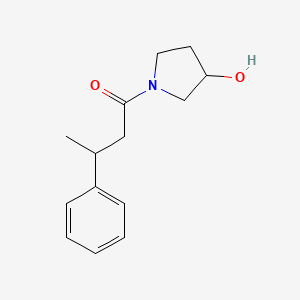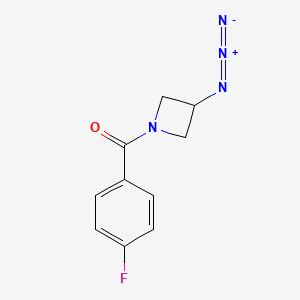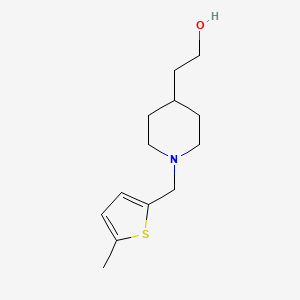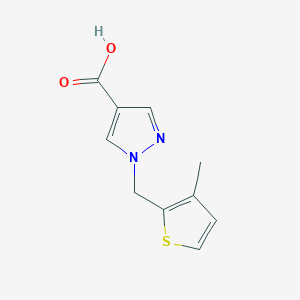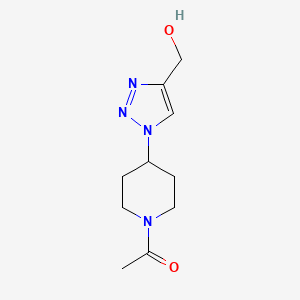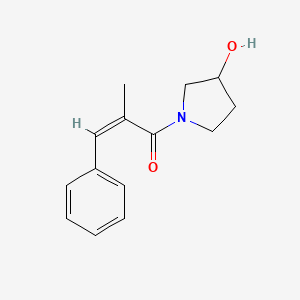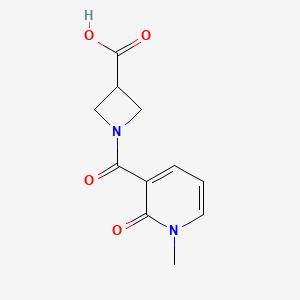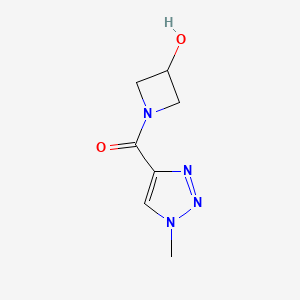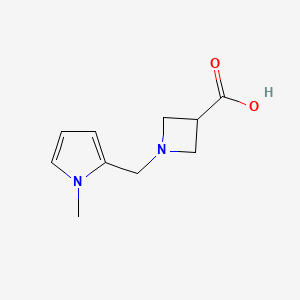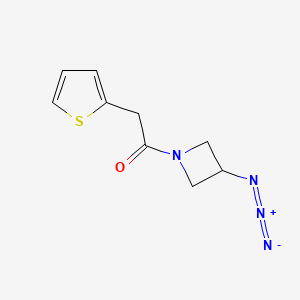
1-(3-Azidoazetidin-1-yl)-2-(thiophen-2-yl)ethan-1-one
Descripción general
Descripción
1-(3-Azidoazetidin-1-yl)-2-(thiophen-2-yl)ethan-1-one, also known as 1-Azido-2-thiopheneethanone, is an organic compound that is used as a versatile reagent in organic chemistry. It is a colorless solid with a melting point of 33-35°C and can be synthesized from readily available starting materials. It has been used in a variety of applications, including the synthesis of biologically active compounds, such as peptides and proteins, and in the synthesis of new materials, such as polymers and nanomaterials.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
1-(3-Azidoazetidin-1-yl)-2-(thiophen-2-yl)ethan-1-one and its derivatives have shown potential in antimicrobial activities. Studies reveal that derivatives of thiophene and azetidine exhibit antimicrobial properties against various bacterial and fungal strains. For example, compounds synthesized from 1,3-Di(thiophen-2-yl)prop-2-en-1-one demonstrated mild antimicrobial activities. The structural elucidation of these compounds and their mechanism of action have been supported by quantum chemistry calculations, suggesting their potential as novel antimicrobial agents (Gomha, Mohamed, Zaki, Ewies, Elroby, 2018). Similarly, other studies focused on thiophene derivatives have highlighted their effectiveness against specific strains of bacteria, indicating their significance in developing new antimicrobial agents (Tehranchian, Akbarzadeh, Fazeli, Jamalifar, Shafiee, 2005).
Antifungal and Antibacterial Properties
Research into thiophene and azetidine derivatives also points to their antifungal and antibacterial potentials. A study on the synthesis and evaluation of 4-thiazolidinones and 2-azetidinones derivatives from chalcone indicates these compounds exhibit antibacterial and antifungal activities, making them promising candidates for further development as antimicrobial agents (Patel, Patel, 2017). This research underscores the role of thiophene derivatives in combating microbial resistance, a growing concern in public health.
Antioxidant and Cytotoxic Activities
Furthermore, the exploration of thiophene-based compounds extends to evaluating their antioxidant and cytotoxic activities. Some studies have synthesized novel compounds with thiophene moieties to assess their effectiveness against oxidative stress and cancer cells. For instance, azetidinone and thiazolidinone moieties linked to the indole nucleus have been characterized for their antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities, showcasing the diverse therapeutic potential of these compounds (Saundane, Walmik, 2013).
Synthetic Methodologies and Chemical Properties
The synthesis and chemical characterization of compounds incorporating 1-(3-Azidoazetidin-1-yl)-2-(thiophen-2-yl)ethan-1-one and related structures have been a significant area of research. Studies demonstrate various synthetic routes to create these compounds, offering insights into their chemical behavior and potential modifications for enhanced biological activities. For example, the preparation and study of azetidin-2-ones reveal the structural diversity and potential therapeutic applications of these compounds, including their antimitotic properties based on modifications of the azetidin-2-one core (Twamley, O’Boyle, Meegan, 2020).
Propiedades
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-thiophen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c10-12-11-7-5-13(6-7)9(14)4-8-2-1-3-15-8/h1-3,7H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYIFSRWZLYORS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CS2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



